(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
Overview
Description
“(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H19NO4 . It is a derivative of pyrrolidine, a cyclic amine, with a carboxylic acid and a tert-butoxycarbonyl (Boc) protecting group .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO4/c1-7-5-12(6-8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The ring also contains a carboxylic acid group (-COOH) and a tert-butoxycarbonyl (Boc) protecting group.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 229.28 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Application in Organic Chemistry
The compound (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid and its analogs are pivotal in various synthetic organic chemistry processes. For instance, it has been involved in large-scale preparation from L-Aspartic Acid, showcasing its utility in synthesizing complex organic compounds (Yoshida et al., 1996). Additionally, the molecule has been a part of studies focusing on tert-butyloxycarbonyl (Boc) group migration, offering insights into its behavior and applications in synthetic routes (Xue & Silverman, 2010).
Contribution to Medicinal Chemistry
In the field of medicinal chemistry, derivatives of this compound have been examined for their potential as renin inhibitors, particularly in the design of angiotensinogen transition-state analogs (Thaisrivongs et al., 1987). This highlights the compound's significance in the development of therapeutic agents targeting specific biological pathways.
Role in Antibacterial Research
The antibacterial properties of derivatives of this compound have been extensively studied. Research indicates that certain N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives exhibit considerable antibacterial activities, suggesting the potential application of these compounds in developing new antibacterial agents (Song et al., 2015), (Song et al., 2009).
Stereoselectivity and Structural Studies
The compound has also been central to studies focusing on stereoselectivity in synthesis and crystal structure analysis. The stereoselective synthesis and analysis of related thiazolidine carboxylic acids have contributed significantly to the understanding of reaction mechanisms and molecular structures, providing valuable insights for organic synthesis (Jagtap et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
(3R,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-12(6-8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLCSDCAWNDONJ-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677453 | |
Record name | (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1119512-35-4 | |
Record name | (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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